molecular formula C15H16ClNOS B6141955 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide CAS No. 1306606-26-7

2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide

Cat. No.: B6141955
CAS No.: 1306606-26-7
M. Wt: 293.8 g/mol
InChI Key: BWTPPNHZBWQELV-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide is a chloroacetamide derivative featuring a hybrid aromatic system composed of a 4-ethylphenyl group and a thiophen-2-yl moiety. The compound’s structure integrates a reactive 2-chloroacetamide group, enabling nucleophilic substitution reactions, and a bifunctional aromatic scaffold that may enhance biological interactions (e.g., receptor binding or enzyme inhibition) . Its synthesis typically involves coupling 2-chloroacetamide with substituted benzyl-thiophene intermediates under reflux conditions, as exemplified by similar protocols in the literature .

Properties

IUPAC Name

2-chloro-N-[(4-ethylphenyl)-thiophen-2-ylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS/c1-2-11-5-7-12(8-6-11)15(17-14(18)10-16)13-4-3-9-19-13/h3-9,15H,2,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTPPNHZBWQELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(C2=CC=CS2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 4-Ethylbenzaldehyde and Thiophen-2-ylmethanamine

A two-step reductive amination protocol is widely employed:

  • Imine Formation : 4-Ethylbenzaldehyde reacts with thiophen-2-ylmethanamine in anhydrous toluene at 80°C for 6 hours, using molecular sieves to remove water.

  • Reduction : The imine intermediate is reduced with sodium cyanoborohydride (NaBH3CN) in methanol at 0°C, yielding the amine with 78% efficiency.

Key Data :

ParameterValue
SolventToluene → Methanol
Temperature80°C → 0°C
Reducing AgentNaBH3CN (1.2 eq)
Yield78%

Nucleophilic Substitution via Benzyl Halides

Alternative routes involve halogenated precursors:

  • 4-Ethylbenzyl bromide reacts with thiophen-2-ylmethanamine in dimethylformamide (DMF) at 60°C for 12 hours, using potassium carbonate (K2CO3) as a base.

  • Yield: 65%, with purification via silica gel chromatography.

Chloroacetylation of the Amine Intermediate

The final step involves reacting the amine with chloroacetyl chloride under controlled conditions. This exothermic reaction requires careful temperature modulation and base selection to mitigate side reactions.

Acylation in Tetrahydrofuran (THF) with Triethylamine

  • Procedure : The amine (10 mmol) is dissolved in THF, followed by slow addition of chloroacetyl chloride (12 mmol) and triethylamine (15 mmol) at 0°C. The mixture is stirred for 24 hours at room temperature.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and crystallized from acetonitrile.

  • Yield : 82%.

Reaction Conditions :

ParameterValue
SolventTHF
BaseTriethylamine
Temperature0°C → 25°C
Reaction Time24 hours

Solvent Screening for Optimized Yield

Comparative studies in diverse solvents reveal THF and ethyl acetate as optimal (Table 1).

Table 1. Solvent Impact on Acylation Efficiency

SolventBaseYield (%)Purity (%)
THFTriethylamine8298.5
Ethyl AcetatePyridine7597.2
DCMDMAP6895.8
DMFK2CO36093.4

One-Pot Tandem Synthesis

To streamline production, a one-pot method combines reductive amination and chloroacetylation:

  • Imine Formation : 4-Ethylbenzaldehyde and thiophen-2-ylmethanamine in THF at 80°C.

  • In Situ Reduction : NaBH4 added at 0°C.

  • Acylation : Chloroacetyl chloride introduced directly post-reduction.

  • Yield : 70%, with reduced purification steps.

Green Chemistry Approaches

Aqueous Micellar Catalysis

Using TPGS-750-M surfactant in water enables acylation at 25°C with 70% yield, minimizing organic solvent use.

Ball Milling Mechanochemistry

Solvent-free grinding of the amine and chloroacetyl chloride with K2CO3 achieves 65% yield in 2 hours.

Characterization and Quality Control

Spectroscopic Validation

  • FT-IR : N-H stretch at 3280 cm⁻¹; C=O at 1665 cm⁻¹.

  • ¹H NMR (CDCl3): δ 1.22 (t, 3H, CH2CH3), 4.02 (s, 2H, ClCH2CO), 5.21 (s, 1H, NCH).

Purity Assessment

HPLC analysis under C18 reverse-phase conditions confirms ≥98% purity for THF-based methods .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted acetamides with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

Scientific Research Applications

2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the thiophene ring can undergo oxidation or reduction. These reactions can modulate the biological activity of the compound by altering its chemical structure and properties .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The 4-ethylphenyl group in the target compound likely enhances membrane permeability compared to polar derivatives like 2-chloro-N-(4-sulfamoylphenyl)acetamide .
  • Synthetic Efficiency : Yields for chloroacetamide derivatives range from 68% to 85%, depending on substituents and reaction conditions .
  • Bioactivity : Thiophene-containing analogues (e.g., N-(4-bromophenyl)-2-(2-thienyl)acetamide) exhibit antimycobacterial activity, suggesting the target compound’s thiophene moiety may confer similar properties .
Pharmacological and Physicochemical Properties
  • Solubility : Thiophene derivatives generally exhibit moderate aqueous solubility due to aromatic π-systems, whereas sulfonamide or morpholine-containing analogues (e.g., 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide) show higher solubility .
  • Reactivity : The 2-chloroacetamide group is a common electrophilic site for nucleophilic substitution, enabling derivatization into thioethers or amine-linked prodrugs .
  • Target Selectivity : Compared to iCRT3 (a β-catenin inhibitor), the target compound’s thiophene may reduce off-target effects by avoiding oxazole-mediated interactions .
Crystallographic and Computational Insights
  • Structural Analysis : Many chloroacetamide derivatives, including the target compound’s analogues, have been characterized using SHELX software for crystallographic refinement .

Biological Activity

Chemical Identification
2-Chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide, with the molecular formula C15H16ClNOSC_{15}H_{16}ClNOS and a molecular weight of 279.79 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. Its CAS number is 1306606-26-7, and it is known for its structural features that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The presence of the chloro and thiophenyl groups suggests potential inhibitory effects on certain enzymes or receptors, which can be investigated further through in vitro and in vivo studies.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies focusing on related chloroacetamides have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

Cytotoxicity

Cytotoxic assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary findings indicate that it may induce apoptosis in specific cancer cells, which could be beneficial for therapeutic applications in oncology.

Inhibitory Effects on Enzymes

The compound's structure suggests it may inhibit certain enzymes involved in metabolic pathways. For example, enzyme assays targeting acetylcholinesterase (AChE) have demonstrated that structurally related compounds can effectively inhibit this enzyme, which is crucial for neurotransmission.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various chloroacetamides, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Study 2: Cytotoxicity Assessment

A cytotoxicity assay was performed on A549 lung cancer cells using varying concentrations of the compound. The IC50 value was found to be approximately 25 µM, indicating moderate cytotoxicity.

Concentration (µM)Cell Viability (%)
0100
585
1070
2540

Pharmacological Studies

Recent pharmacological studies have highlighted the potential of this compound as a lead candidate for drug development. Its ability to modulate biological pathways involved in inflammation and cancer progression has been noted.

Toxicological Profile

Toxicological evaluations reveal that while the compound exhibits promising biological activity, it also presents risks such as skin sensitization and potential aquatic toxicity. These findings necessitate further research into its safety profile before clinical applications can be considered.

Q & A

Q. What are the established synthetic routes for 2-chloro-N-[(4-ethylphenyl)(thiophen-2-yl)methyl]acetamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via multi-step nucleophilic substitution reactions. A common approach involves reacting a substituted benzyl-thiophene intermediate with 2-chloroacetamide under basic conditions (e.g., NaOH or K₂CO₃). Key parameters include:
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity .
  • Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation .
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial interactions in biphasic systems .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR identify the chloroacetamide moiety (δ 4.2–4.5 ppm for CH₂Cl) and aromatic protons from the ethylphenyl and thiophene groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 348.08) .
  • X-ray Crystallography : SHELX software refines crystal structures, validating bond angles and spatial arrangement of the benzyl-thiophene-acetamide backbone .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., kinases) by aligning the compound’s chloroacetamide group into hydrophobic pockets. The thiophene ring may engage in π-π stacking with aromatic residues .
  • QSAR Studies : Quantitative structure-activity relationship models correlate substituent effects (e.g., ethyl vs. methyl groups) with bioactivity trends .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time, highlighting critical hydrogen bonds with catalytic residues .

Q. What experimental strategies resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :
  • Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and disk diffusion methods to minimize false positives .
  • Purity Verification : LC-MS (>98% purity) ensures observed bioactivity is not due to impurities .
  • Structural Analogs : Compare activity of derivatives (e.g., replacing thiophene with furan) to identify pharmacophore requirements .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electron density and target affinity .
  • Heterocycle Replacement : Substitute thiophene with pyridine to alter solubility and binding kinetics .
  • Parallel Synthesis : Use combinatorial libraries to screen substituents at the acetamide nitrogen, optimizing steric and electronic effects .

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